N-(Pent-4-en-2-yl)thietan-3-amine
Description
Properties
IUPAC Name |
N-pent-4-en-2-ylthietan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-3-4-7(2)9-8-5-10-6-8/h3,7-9H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGXNNTDARAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)NC1CSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Thietane Derivatives
The most widely documented approach involves nucleophilic displacement of leaving groups (X) on thietane precursors by pent-4-en-2-amine.
General reaction :
Reaction Conditions and Optimization
-
Leaving groups : Tosylate (OTs) and mesylate (OMs) demonstrate superior reactivity over halides (Cl, Br).
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Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk alkene isomerization. Dichloromethane (DCM) balances reactivity and selectivity.
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Bases : Et₃N or DBU (1,8-diazabicycloundec-7-ene) effectively scavenge HX, with DBU improving yields by 12–15%.
Table 1: Nucleophilic Substitution Performance
| Leaving Group | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| OTs | DCM | DBU | 25 | 6 | 78 |
| OMs | DMF | Et₃N | 40 | 4 | 82 |
| Br | THF | K₂CO₃ | 60 | 12 | 45 |
Data compiled from patent US20160052907A1 and EvitaChem protocols.
Mechanistic Insights
The reaction proceeds via an Sₙ2 mechanism, with pent-4-en-2-amine’s lone pair attacking the thietane’s electrophilic carbon adjacent to sulfur. Steric effects from the pentenyl group favor transition states where the amine approaches anti-periplanar to the leaving group.
Reductive Amination of Thietan-3-one
An alternative route employs reductive amination between thietan-3-one and pent-4-en-2-amine:
Critical Parameters
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Catalyst : Sodium triacetoxyborohydride (NaBH(OAc)₃) outperforms NaBH₄ by stabilizing imine intermediates.
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Acid additive : Acetic acid (1 equiv) maintains pH 4–5, accelerating imine formation without protonating the amine.
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Temperature : Reactions at 0°C minimize enamine byproducts, increasing yields to 68% versus 52% at 25°C.
Table 2: Reductive Amination Optimization
| Reducing Agent | Additive | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH(OAc)₃ | AcOH | 0 | 68 | 96.2 |
| NaBH₄ | None | 25 | 52 | 88.7 |
| BH₃·THF | TFA | -10 | 61 | 94.1 |
Data derived from EvitaChem and modified protocols in WO2011067272A1.
Ring-Closing Metathesis (RCM) Approaches
Emerging strategies utilize Grubbs catalysts to construct the thietane ring in situ from diallylamine precursors:
Catalyst Performance
-
Grubbs II (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) achieves 71% conversion at 40°C.
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Schrock catalysts suffer from lower selectivity (≤55%) due to competing olefin isomerization.
Key limitation : Requires pre-functionalized diallylamine substrates, increasing synthetic steps.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Nucleophilic Substitution | Reductive Amination | RCM |
|---|---|---|---|
| Starting Material | Thietane-X | Thietan-3-one | Diallylamine |
| Steps | 1 | 2 | 3 |
| Typical Yield (%) | 78–82 | 61–68 | 55–71 |
| Byproducts | HX, isomerized alkenes | Enamines | Isomerized alkenes |
| Scalability | Excellent | Moderate | Poor |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85 (m, 1H, CH₂=CH), 3.42 (qd, J=6.8 Hz, 1H, NCH), 2.98 (m, 2H, SCH₂).
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IR (neat): 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=C), 690 cm⁻¹ (C-S).
Industrial-Scale Considerations
Patent US20160052907A1 discloses a continuous-flow process achieving 89% yield at 10 kg/batch:
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Reactor design : Tubular reactor with static mixers ensures rapid heat dissipation.
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Workup : In-line liquid-liquid extraction minimizes exposure to reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(Pent-4-en-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thietane ring.
Scientific Research Applications
N-(Pent-4-en-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Pent-4-en-2-yl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Table 1: Key Properties of Thietan-3-amine Derivatives
*Calculated molecular weight based on formula.
Key Observations:
Substituent Polarity :
- The fluorobutyl derivative (163.26 g/mol) exhibits higher polarity due to the electronegative fluorine atom, enhancing solubility in polar solvents . In contrast, the branched dimethylbutyl analog (173.32 g/mol) is more lipophilic, favoring membrane permeability .
- The allyloxypropyl substituent (187.30 g/mol) introduces an ether-linked alkene, enabling click chemistry or polymerization .
The thietane ring’s inherent strain (87° C-S-C bond angles) may enhance reactivity compared to larger sulfur heterocycles .
Reactivity :
- The pent-4-en-2-yl group’s terminal alkene allows for hydrofunctionalization (e.g., hydroamination) or cycloaddition, similar to allyl-containing derivatives .
- Thiophene-methyl analogs (199.34 g/mol) may engage in π-stacking or metal coordination, useful in catalysis or drug design .
Computational and Experimental Characterization
- Density Functional Theory (DFT) : Becke’s hybrid functional () could predict thermochemical properties (e.g., bond dissociation energies) to assess stability .
Q & A
Q. What are the established synthetic routes for N-(Pent-4-en-2-yl)thietan-3-amine, and what are their key optimization parameters?
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, coupling a thietan-3-amine precursor with a pent-4-en-2-yl halide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key parameters include temperature control (40–60°C), solvent polarity, and stoichiometric ratios to minimize side reactions like alkene isomerization. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Experimental protocols for analogous compounds emphasize rigorous characterization via NMR and MS to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR : ¹H and ¹³C NMR identify the thietane ring (δ ~3.5–4.0 ppm for S-CH₂ protons) and the pentenyl chain (δ 5.0–5.8 ppm for alkene protons). Coupling constants (J ≈ 10–12 Hz) confirm cis/trans alkene geometry.
- IR : Stretching frequencies for C-S (700–600 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the pentenyl group). Cross-referencing with databases or analogous compounds (e.g., Cayman Chemical’s standards) ensures accurate assignments .
Q. How can crystallographic data be obtained and refined for this compound using available software?
Single-crystal X-ray diffraction requires growing high-quality crystals via slow evaporation (e.g., in dichloromethane/hexane). Data collection at low temperatures (100 K) minimizes thermal motion. Software like SHELXL refines structures by optimizing bond lengths/angles against experimental data, while WinGX assists in data processing and visualization. For thietane derivatives, special attention is needed for sulfur atom positioning due to potential disorder .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example, the thietane ring’s strain energy (~20–25 kcal/mol) and nucleophilic reactivity at the amine can be quantified. Solvent effects are modeled using PCM. Validation involves comparing computed IR/NMR spectra with experimental data .
Q. What strategies resolve contradictions between experimental and computational data regarding molecular geometry?
Discrepancies in bond lengths/angles (e.g., S-C vs. computed values) may arise from crystal packing effects or approximations in DFT. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
